Acetic acid;4-methylpenta-2,4-dien-2-ol

Description

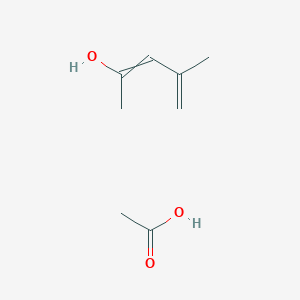

Acetic acid;4-methylpenta-2,4-dien-2-ol is a compound combining acetic acid (CH₃COOH) and 4-methylpenta-2,4-dien-2-ol, a dienol with conjugated double bonds and a methyl substituent. The dienol component introduces steric and electronic effects, likely influencing solubility, stability, and reactivity compared to simpler acetic acid derivatives .

Structure

2D Structure

Properties

CAS No. |

37562-76-8 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

acetic acid;4-methylpenta-2,4-dien-2-ol |

InChI |

InChI=1S/C6H10O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4,7H,1H2,2-3H3;1H3,(H,3,4) |

InChI Key |

CEHHWBPHEJZFJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C=C(C)O.CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound | Functional Groups | Key Features |

|---|---|---|

| Acetic acid | Carboxylic acid | Simple two-carbon acid; high polarity, low volatility |

| Glacial acetic acid | Pure CH₃COOH (99-100%) | Corrosive, anhydrous form; used in industrial synthesis |

| 4-Methylpenta-2,4-dien-2-ol | Dienol (conjugated double bonds) | Conjugated system enhances resonance stabilization; reactive hydroxyl group |

| 2-Methyl-2,4-pentanediol diacetate | Ester (diacetate) | Two acetate groups; higher hydrophobicity than acetic acid |

| (4-Pyridoylselenyl)acetic acid | Selenyl-acetic acid derivative | Selenium incorporation; potential redox activity |

Key Comparisons

- Acetic Acid vs. Glacial Acetic Acid : The latter’s lack of water increases corrosivity and reactivity, making it preferable for catalysis and polymer synthesis .

- 4-Methylpenta-2,4-dien-2-ol vs. Other Dienols: The methyl group in 4-methylpenta-2,4-dien-2-ol stabilizes the dienol structure, reducing ring-strain compared to spirocyclic dienols (e.g., 4-(5,5-dimethylspiro[2.5]oct-4-yl)-3-butene-2-ol) .

- Ester Derivatives : Unlike simple esters (e.g., methyl acetate), 2-methyl-2,4-pentanediol diacetate exhibits higher molecular weight and reduced volatility, impacting applications in plasticizers or solvents .

Q & A

Q. How do reaction conditions (e.g., solvent polarity) impact chiral center formation in derivatives of 4-methylpenta-2,4-dien-2-ol?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity in chiral syntheses, as noted in . Chiral HPLC (e.g., using amylose columns) and circular dichroism (CD) spectroscopy validate enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.